molecular formula C18H24N2 B1517580 [3-(Dimethylamino)propyl](diphenylmethyl)amine CAS No. 807277-01-6

[3-(Dimethylamino)propyl](diphenylmethyl)amine

Cat. No. B1517580
CAS RN: 807277-01-6
M. Wt: 268.4 g/mol
InChI Key: BMLANFVFABOBKN-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)propylamine”, also known as DMAPA or DMAPM, is a chemical compound with a wide range of applications in various fields, including pharmaceuticals, dyes, and pesticides. It has a molecular weight of 268.4 .


Synthesis Analysis

The synthesis of similar compounds like Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The IUPAC name for this compound is N1-benzhydryl-N~3~,N~3~-dimethyl-1,3-propanediamine . The Inchi Code for this compound is 1S/C18H24N2/c1-20(2)15-9-14-19-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3 .


Chemical Reactions Analysis

The compound is used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Scientific Research Applications

[3-(Dimethylamino)propyl](diphenylmethyl)amine is widely used in scientific research applications due to its low toxicity and high solubility in organic solvents. It is used in biochemical and physiological studies as a reagent or a substrate. It is also used in the synthesis of various other compounds, such as aminobenzoic acids, aminophenols, and aminothiazoles. Furthermore, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl](diphenylmethyl)amine is not fully understood. It is believed to act as a weak base, forming a hydrogen bond with the protonated amine group of the substrate molecule. This hydrogen bond facilitates the transfer of electrons from the substrate to the this compound molecule, resulting in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, this compound has been shown to have an inhibitory effect on the release of dopamine and serotonin in the brain. Additionally, it has been shown to have an inhibitory effect on the release of acetylcholine in the peripheral nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(Dimethylamino)propyl](diphenylmethyl)amine in laboratory experiments include its low toxicity and its high solubility in organic solvents. Additionally, it is relatively inexpensive and can be synthesized from readily available starting materials. The main limitation of using this compound in laboratory experiments is its low reactivity, which can make it difficult to use in certain types of reactions.

Future Directions

The future directions for [3-(Dimethylamino)propyl](diphenylmethyl)amine research include further investigations into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of this compound could lead to the development of safer and more effective laboratory experiments.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-benzhydryl-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-20(2)15-9-14-19-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLANFVFABOBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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